Einecs 282-664-3

説明

製造方法

合成経路と反応条件

ジメチルスルホキシドは、通常、酸素または二酸化窒素を酸化剤として使用して、ジメチルスルフィドを酸化することにより合成されます。反応は、ジメチルスルフィドのジメチルスルホキシドへの完全な変換を確実にするために、制御された条件下で行われます。

工業的製造方法

工業的な設定では、ジメチルスルホキシドは、触媒の存在下で酸素を使用してジメチルスルフィドを酸化することにより生成されます。このプロセスには、次の手順が含まれます。

酸化: ジメチルスルフィドは、酸素を使用してジメチルスルホキシドに酸化されます。

精製: 粗ジメチルスルホキシドは、蒸留により精製され、不純物が除去され、高純度の製品が得られます。

特性

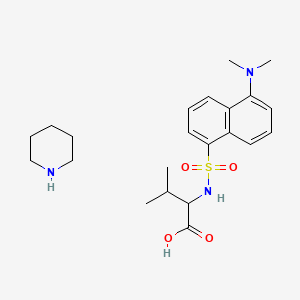

CAS番号 |

84282-18-8 |

|---|---|

分子式 |

C22H33N3O4S |

分子量 |

435.6 g/mol |

IUPAC名 |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid;piperidine |

InChI |

InChI=1S/C17H22N2O4S.C5H11N/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4;1-2-4-6-5-3-1/h5-11,16,18H,1-4H3,(H,20,21);6H,1-5H2 |

InChIキー |

OSSMYKCPNFDDJX-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl Sulfoxide is typically synthesized through the oxidation of dimethyl sulfide using oxygen or nitrogen dioxide as oxidizing agents. The reaction is carried out under controlled conditions to ensure the complete conversion of dimethyl sulfide to Dimethyl Sulfoxide.

Industrial Production Methods

In industrial settings, Dimethyl Sulfoxide is produced by the oxidation of dimethyl sulfide using oxygen in the presence of a catalyst. The process involves the following steps:

Oxidation: Dimethyl sulfide is oxidized to Dimethyl Sulfoxide using oxygen.

Purification: The crude Dimethyl Sulfoxide is purified through distillation to remove impurities and obtain a high-purity product.

化学反応の分析

科学研究への応用

ジメチルスルホキシドは、科学研究において幅広い用途があります。

化学: 有機合成における溶媒として、およびさまざまな化学反応における試薬として使用されます。

生物学: 細胞膜を透過する能力により、細胞培養や凍結保存に使用されます。

医学: 薬物送達剤として、および間質性膀胱炎の治療に使用されます。

工業: ポリマー、樹脂、その他の工業用化学物質の製造に使用されます。

科学的研究の応用

Dimethyl Sulfoxide has a wide range of applications in scientific research:

Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in cell culture and cryopreservation due to its ability to penetrate cell membranes.

Medicine: Used as a drug delivery agent and in the treatment of interstitial cystitis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用機序

類似化合物の比較

類似化合物

ジメチルスルホン: ジメチルスルホキシドの酸化生成物であり、同様の溶媒特性を持っています。

ジメチルスルフィド: ジメチルスルホキシドの還元生成物であり、異なる化学的特性を持っています。

独自性

ジメチルスルホキシドは、生物学的膜を透過する能力と、さまざまな化学反応における溶媒としての汎用性により、独特です。化学、生物学、医学、および産業における幅広い用途は、それを他の類似化合物とは区別します。

類似化合物との比較

Similar Compounds

Dimethyl Sulfone: An oxidation product of Dimethyl Sulfoxide with similar solvent properties.

Dimethyl Sulfide: A reduction product of Dimethyl Sulfoxide with different chemical properties.

Uniqueness

Dimethyl Sulfoxide is unique due to its ability to penetrate biological membranes and its versatility as a solvent in various chemical reactions. Its wide range of applications in chemistry, biology, medicine, and industry sets it apart from other similar compounds.

生物活性

Overview of Einecs 282-664-3

Chemical Identity:

- Name: Lead and its compounds

- EINECS Number: 282-664-3

- CAS Number: 7439-92-1

Lead is a heavy metal known for its toxicity and potential to cause various health issues in humans and environmental organisms. Its compounds have been widely studied due to their implications in public health and ecological safety.

Toxicological Effects

Lead exposure can lead to various toxicological effects, particularly affecting the nervous system, reproductive system, and developmental processes. The following table summarizes key toxicological findings associated with lead exposure:

| Effect | Description | Source |

|---|---|---|

| Neurotoxicity | Lead exposure is linked to cognitive deficits and behavioral issues in children. | CDC (Centers for Disease Control) |

| Reproductive Toxicity | Suspected of damaging fertility and causing adverse developmental outcomes. | ECHA |

| Aquatic Toxicity | Very toxic to aquatic life; can cause long-term adverse effects in aquatic environments. | ECHA |

Lead exerts its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity: Lead interferes with various enzymes, particularly those involved in heme synthesis, leading to conditions such as anemia.

- Oxidative Stress: It induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.

- Neurotransmitter Disruption: Lead affects neurotransmitter release and uptake, contributing to neurobehavioral changes.

Case Study 1: Neurodevelopmental Impact in Children

A study conducted by the CDC highlighted that children exposed to lead showed significant declines in IQ scores and increased behavioral problems. The study tracked children from birth to adolescence, revealing that even low levels of lead exposure could have lasting impacts on cognitive development.

Case Study 2: Environmental Impact on Aquatic Life

Research published in Environmental Science & Technology demonstrated that lead concentrations in water bodies led to significant mortality rates in fish species. The study assessed the long-term ecological effects of lead contamination, emphasizing the need for stringent regulations.

Regulatory Status

The regulatory landscape surrounding this compound reflects its recognized risks:

- REACH Registration: Under the REACH regulation, lead is classified as a substance of very high concern due to its toxicity.

- Environmental Regulations: It is subject to strict controls regarding its use and disposal to mitigate environmental contamination.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Einecs 282-664-3 in laboratory settings?

- Methodological Answer: Synthesis should follow documented procedures with strict control of reaction conditions (e.g., temperature, stoichiometry, catalysts). Characterization requires spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic purity analysis (HPLC). Experimental details must be thoroughly recorded to enable replication, including raw data and instrument calibration parameters .

Q. Which spectroscopic methods are most effective for confirming the structural identity of this compound?

- Methodological Answer: Combine multiple techniques:

- NMR for molecular framework verification (¹H/¹³C spectra).

- FT-IR for functional group identification.

- X-ray crystallography (if crystalline) for absolute configuration. Cross-validate results with literature data and reference standards to minimize structural misassignment .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer: Replicate experiments under controlled conditions (e.g., standardized solvents, pH, temperature). Use high-purity reagents and validate measurement tools (e.g., calibrated pH meters, DSC for thermal stability). Compare findings with peer-reviewed studies, and analyze methodological differences (e.g., sample preparation) as potential sources of variation .

Advanced Research Questions

Q. What experimental design strategies optimize the yield and purity of this compound in multi-step syntheses?

- Methodological Answer: Employ factorial design (e.g., response surface methodology) to test variables like reaction time, temperature, and reagent ratios. Use DOE (Design of Experiments) software to identify interactions between factors. Validate optimized conditions through triplicate runs and statistical analysis (ANOVA) to confirm reproducibility .

Q. How can computational modeling (e.g., DFT, MD simulations) enhance the understanding of this compound’s reactivity or intermolecular interactions?

- Methodological Answer: Perform density functional theory (DFT) calculations to predict electronic properties and reaction pathways. Validate models with experimental data (e.g., kinetic studies, spectroscopic shifts). For intermolecular interactions, use molecular dynamics (MD) simulations to explore solvent effects or binding affinities, ensuring force fields are parameterized for the compound’s unique features .

Q. What statistical approaches are appropriate for resolving contradictions in toxicological or environmental impact data for this compound?

- Methodological Answer: Apply meta-analysis to aggregate data from heterogeneous studies, weighting results by sample size and methodology rigor. Use sensitivity analysis to assess outlier influence. For in-house data, employ Bayesian statistics to incorporate prior evidence, or non-parametric tests (e.g., Mann-Whitney U) if assumptions of normality are violated .

Q. How can researchers ensure methodological rigor when studying this compound’s catalytic or mechanistic roles in novel reactions?

- Methodological Answer: Design control experiments to isolate the compound’s role (e.g., kinetic isotope effects, radical trapping). Use in-situ spectroscopic monitoring (e.g., Raman, UV-Vis) to track intermediate formation. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses and avoid overgeneralization .

Methodological Best Practices

- Replication : Document all experimental parameters (e.g., humidity, light exposure) to enable independent verification. Use open-access platforms to share raw data and analytical workflows .

- Data Triangulation : Combine quantitative (e.g., chromatographic purity) and qualitative (e.g., spectral matches) data to strengthen conclusions .

- Ethical Compliance : Adhere to institutional guidelines for hazardous material handling and data integrity. Disclose conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。